molecular formula C7H7N4O3PS B14279224 [3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid CAS No. 137581-91-0

[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid

Cat. No.: B14279224
CAS No.: 137581-91-0
M. Wt: 258.20 g/mol
InChI Key: UEUGZCUWENGERH-UHFFFAOYSA-N
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Description

[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrazole ring, a phenyl group, and a phosphonic acid group, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid typically involves the formation of the tetrazole ring followed by the introduction of the phosphonic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring. Subsequent reactions introduce the phenyl and phosphonic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.

Scientific Research Applications

[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties make it useful in developing new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of [3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and phosphonic acid group play crucial roles in binding to these targets, modulating their activity, and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid: shares similarities with other tetrazole-containing compounds and phosphonic acids.

    Tetrazole derivatives: These compounds also feature the tetrazole ring and are studied for their biological and chemical properties.

    Phosphonic acids: Compounds with the phosphonic acid group are known for their applications in medicine and industry.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

CAS No.

137581-91-0

Molecular Formula

C7H7N4O3PS

Molecular Weight

258.20 g/mol

IUPAC Name

[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]phosphonic acid

InChI

InChI=1S/C7H7N4O3PS/c12-15(13,14)6-3-1-2-5(4-6)11-7(16)8-9-10-11/h1-4H,(H,8,10,16)(H2,12,13,14)

InChI Key

UEUGZCUWENGERH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)N2C(=S)N=NN2

Origin of Product

United States

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